molecular formula C11H16N2O B3153899 3-Amino-4-methyl-N-propylbenzamide CAS No. 76765-61-2

3-Amino-4-methyl-N-propylbenzamide

Cat. No.: B3153899
CAS No.: 76765-61-2
M. Wt: 192.26 g/mol
InChI Key: WKCKYTBTONLULO-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-N-propylbenzamide is an organic compound with the molecular formula C11H16N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a methyl group at the fourth position, and a propyl group attached to the nitrogen atom of the benzamide moiety

Scientific Research Applications

3-Amino-4-methyl-N-propylbenzamide has a wide range of applications in scientific research:

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the retrieved papers, it’s worth noting that it is a crucial building block of many drug candidates . Therefore, its potential applications in drug development could be a promising area for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-4-methyl-N-propylbenzamide can be synthesized through several methods. One common approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microflow system, which allows for precise control of reaction conditions and improved selectivity . The reaction conditions often include the use of acetonitrile as a solvent and a temperature range of 25-50°C.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems is advantageous as it allows for better control over reaction kinetics and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-N-propylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methylbenzamide
  • 4-Methyl-N-propylbenzamide
  • 3-Amino-N-propylbenzamide

Uniqueness

3-Amino-4-methyl-N-propylbenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-amino-4-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-6-13-11(14)9-5-4-8(2)10(12)7-9/h4-5,7H,3,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCKYTBTONLULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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